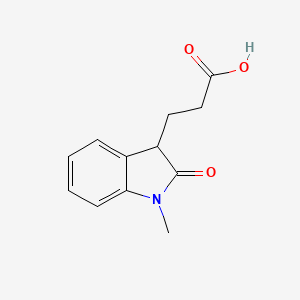

3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid

Description

Properties

IUPAC Name |

3-(1-methyl-2-oxo-3H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-10-5-3-2-4-8(10)9(12(13)16)6-7-11(14)15/h2-5,9H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKLMTQSFXIIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid typically involves the reduction of corresponding indoles containing acceptor groups in the indole ring. One common method is the direct reduction of polyfunctional 2-oxindoles . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and solvent conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Further reduction can lead to the formation of fully saturated indole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, fully saturated indole derivatives, and substituted indole compounds, each with distinct chemical and biological properties.

Scientific Research Applications

3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways and processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, receptor binding, and signal transduction processes, leading to its observed biological effects. The specific pathways and targets depend on the context of its application, such as its role in inhibiting specific enzymes or interacting with cellular receptors.

Comparison with Similar Compounds

2-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 2287280-41-3)

- Structure : Differs by a shorter acetic acid chain (C2) instead of propionic acid (C3).

- Impact : Reduced steric bulk may enhance solubility but decrease lipophilicity (logP ~1.5 vs. ~2.0 for the target compound, estimated via XlogP in ). Applications in drug design may favor the acetic acid derivative for targeting smaller binding pockets .

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (CAS 74120-22-2)

- Structure : Esterified propionic acid and ethyl-substituted side chain.

- Impact : The ester group increases lipophilicity (logP ~3.5) and may improve cell membrane permeability. However, metabolic instability (ester hydrolysis) limits its utility as a prodrug .

Substituted Indole Derivatives

2-Hydroxy-3-(1-methyl-1H-indol-3-yl)propanoic acid

- Structure : Hydroxyl group on the propionic acid chain.

- The hydroxyl group lowers logP (~1.2) and increases aqueous solubility compared to the target compound .

3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid

- Structure : Additional oxo group at position 3 of the indole ring.

- Impact : The electron-withdrawing oxo group increases acidity (pKa ~3.5) and may alter redox properties, making it a candidate for reactive oxygen species (ROS)-mediated therapeutic pathways .

Isoindole-Based Analogues

3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS N/A)

- Structure : Isoindole core with a 4-methylphenyl substituent.

- Molecular weight (295.33 g/mol) and logP (~2.8) are higher than the target compound, favoring CNS penetration .

3-(3,4-Dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 167886-75-1)

- Structure : Dimethoxy-substituted phenyl group.

- Impact : Methoxy groups enhance electron-donating effects and metabolic stability. The compound’s higher molecular weight (341.36 g/mol) and polar surface area (85.9 Ų, similar to ) suggest utility in targeting extracellular enzymes .

Thiophene-Containing Derivatives

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid (CAS 478249-84-2)

- Structure : Thiophene replaces aromatic/alkyl substituents.

- Impact: The sulfur atom increases electronegativity and may enhance metal-binding capacity (e.g., zinc-dependent enzymes). Lower melting point (166–168°C vs.

Pharmacologically Active Derivatives

(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

- Structure : Benzyl substitution and hydroxyl group on the indole ring.

- Such derivatives are explored for anti-cancer activity via pro-apoptotic pathways .

3-(1H-Indol-3-yl)propanoic acid

- Structure : Lacks the methyl and oxo groups on the indole ring.

- Impact : Simpler structure with lower molecular weight (189.21 g/mol) and higher solubility. Widely used as a building block in peptide synthesis and natural product derivatives .

Biological Activity

3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid is a compound of interest due to its potential biological activities, particularly in metabolic regulation and cancer treatment. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₃NO₃

- CAS Number : 149287-38-7

- Molecular Weight : 219.24 g/mol

- Structure : The compound features an indole structure, which is known for various biological activities.

Metabolic Effects

Recent studies suggest that indole derivatives, including this compound, can influence metabolic pathways. Specifically, they have been shown to:

- Improve insulin sensitivity and regulate blood glucose levels.

- Inhibit liver lipid synthesis and inflammatory factors, potentially reducing the risk of metabolic syndrome and associated diseases like type 2 diabetes and non-alcoholic fatty liver disease .

Antitumor Activity

Indole-based compounds have demonstrated significant antitumor properties in various studies:

- Cytotoxicity Assays : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance, it was tested against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells, showing IC50 values indicating its effectiveness .

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 83.20 |

| MCF-7 | >100 |

| HCT-116 | >100 |

The compound's mechanism of action may involve apoptosis induction and disruption of cellular proliferation pathways.

Antimicrobial Properties

Some studies have indicated that compounds with similar structures to this compound possess antimicrobial activities against various bacterial strains. The exact efficacy of this specific compound in antimicrobial applications remains to be fully explored.

The biological effects of this compound are likely mediated through several mechanisms:

- Regulation of Gene Expression : Indole compounds can modulate gene expression related to inflammation and metabolism.

- Interaction with Enzymes : They may inhibit specific enzymes involved in lipid metabolism and inflammatory processes.

- Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis.

Case Studies

A notable study examined the effects of indole derivatives on metabolic syndrome parameters in a controlled setting. Participants receiving supplementation with indole derivatives showed marked improvements in glucose tolerance tests compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves functionalizing the indole core with methyl and oxo groups at the 1- and 2-positions, followed by coupling with a propionic acid moiety. Key steps include:

- Indole Ring Functionalization : Use alkylation or condensation reactions to introduce the methyl and oxo groups.

- Propionic Acid Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) or nucleophilic substitution under anhydrous conditions.

- Condition Optimization : Reaction temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., DMF for solubility vs. THF for steric control) critically affect yield and purity .

Q. How can researchers verify the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : Analyze - and -NMR for indole protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and carbonyl signals (δ 170–175 ppm).

- MS : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns.

- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include hydrogen bonding between the oxo group and propionic acid chain .

Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorometric or colorimetric substrates (e.g., NADH-coupled assays) to test interactions with oxidoreductases or kinases.

- Receptor Binding Studies : Radioligand displacement assays (e.g., -serotonin for 5-HT receptor binding) to assess affinity .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement of this compound be resolved using SHELXL?

- Methodological Answer :

- Disorder Handling : Use PART and SUMP instructions in SHELXL to model disordered regions (e.g., flexible propionic acid chain).

- Thermal Parameter Adjustment : Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms to resolve electron density mismatches.

- Twinned Data : Apply TWIN and BASF commands for twinned crystals, common in indole derivatives due to packing symmetry .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound, particularly considering steric hindrance from the indole moiety?

- Methodological Answer :

- Protecting Groups : Temporarily protect the indole NH (e.g., Boc or SEM groups) during propionic acid coupling to reduce steric clash.

- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization) under controlled microwave conditions (100–150°C, 20–30 min).

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions to bypass steric limitations .

Q. How do crystallization solvents impact X-ray diffraction data resolution for this compound?

- Methodological Answer :

- Solvent Screening : Test solvents with varying polarity (e.g., ethanol, acetonitrile, DMSO) to optimize crystal growth.

- Cryoprotection : For low-temperature data collection (100 K), use glycerol or paraffin oil to prevent ice formation.

- Diffraction Quality : Polar solvents (e.g., methanol) often yield higher-resolution crystals due to improved hydrogen-bond networks .

Q. What computational methods predict the electronic properties and reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- MD Simulations : Study solvation effects and conformational flexibility of the propionic acid chain in aqueous vs. organic environments.

- Reactivity Descriptors : Calculate Fukui indices to identify sites prone to electrophilic attack (e.g., indole C3 position) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic data and crystallographic models for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived torsion angles with those from SXRD. Use PLATON to check for structural outliers.

- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., propionic acid rotation) that may differ from solid-state structures.

- Error Sources : Re-examine crystallographic data for missed symmetry (e.g., using ADDSYM in SHELX) or NMR integration errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.